

An In-depth Technical Guide to Thyminosose-13C-1: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Thyminosose-13C-1

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Introduction

Thyminosose-13C-1, also known as Deoxyribose-13C-1, is a stable isotope-labeled form of thyminosose (2-deoxy-D-ribose) with a single carbon-13 (^{13}C) atom at the C1 position. As an isotopologue of a fundamental building block of deoxyribonucleic acid (DNA), **Thyminosose-13C-1** serves as a critical tool in various scientific disciplines, particularly in metabolic research and drug development. Its primary application lies in its use as a tracer for quantitation in drug development processes and for metabolic flux analysis (MFA), enabling researchers to track the metabolic fate of deoxyribose and its derivatives within biological systems.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Thyminosose-13C-1**.

Chemical Properties

Thyminosose-13C-1 is a white, solid monosaccharide.^[2] As a deoxy sugar, it is derived from ribose through the loss of a hydroxyl group at the 2' position, a structural feature that imparts greater mechanical flexibility to DNA compared to RNA.^[2] In aqueous solutions, deoxyribose, and by extension **Thyminosose-13C-1**, exists as a mixture of three forms: a linear structure and two cyclic forms, the five-membered deoxyribofuranose and the six-membered deoxyribopyranose, with the latter being the predominant form.^[2]

The key chemical properties of **Thyminosose-13C-1** are summarized in the table below.

Property	Value	Reference
Synonyms	Deoxyribose-13C-1, 2-Deoxy-D-ribose-1- ¹³ C	[1]
Molecular Formula	¹³ C ¹² C ₄ H ₁₀ O ₄	[3]
Molecular Weight	~135.13 g/mol	[4]
CAS Number	478511-60-3	[1]
Unlabeled CAS Number	533-67-5	[1]
Appearance	White Solid	[2]
Solubility	Very soluble in water	[2]
Isotopic Purity	Typically ≥98%	[5]
Melting Point (unlabeled)	91 °C (196 °F; 364 K)	[2]

Synthesis of Thyminose-13C-1

The synthesis of isotopically labeled sugars such as **Thyminose-13C-1** is a complex process that can be achieved through various chemical and enzymatic methods. While specific proprietary synthesis details are often not fully disclosed, the scientific literature outlines several plausible routes. A common strategy involves starting with a commercially available, simpler ¹³C-labeled precursor and converting it to the desired product through a series of controlled reactions.

One potential synthetic approach is the enzymatic phosphorolysis of a labeled nucleoside. A described method for the preparation of 2-deoxy-α-D-ribose 1-phosphate involves the enzymatic phosphorolysis of 7-methyl-2'-deoxyguanosine.[6] By utilizing a starting material where the deoxyribose moiety is labeled at the 1' position with ¹³C, this method could be adapted to produce 2-deoxy-α-D-ribose-1-¹³C 1-phosphate, which can then be dephosphorylated to yield **Thyminose-13C-1**.

Another approach involves chemical synthesis starting from a suitable precursor. For example, a patented method describes the production of D-2-deoxyribose from sodium 3-deoxy-D-mannonate.[7]

Example Experimental Protocol: Enzymatic Synthesis of 2-Deoxy- α -D-Ribose-1- ^{13}C 1-Phosphate

This protocol is adapted from a method for synthesizing the unlabeled compound and would require a custom-synthesized ^{13}C -labeled starting material.[\[6\]](#)

Materials:

- 7-methyl-2'-deoxyguanosine (with ^{13}C label at the 1'-position of the deoxyribose)
- Purine nucleoside phosphorylase (PNP)
- Potassium phosphate buffer (pH 7.5)
- Barium chloride
- Ethanol

Procedure:

- **Enzymatic Reaction:** The ^{13}C -labeled 7-methyl-2'-deoxyguanosine is dissolved in a potassium phosphate buffer. Purine nucleoside phosphorylase is added to the solution. The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic phosphorolysis to proceed. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
- **Product Isolation:** Once the reaction is complete, the enzyme is denatured and removed, typically by heat treatment followed by centrifugation.
- **Precipitation:** The resulting solution containing 2-deoxy- α -D-ribose-1- ^{13}C 1-phosphate is treated with an aqueous solution of barium chloride to precipitate the product as a barium salt.
- **Purification:** The precipitate is collected by filtration, washed with cold water and then with ethanol to remove any remaining impurities.

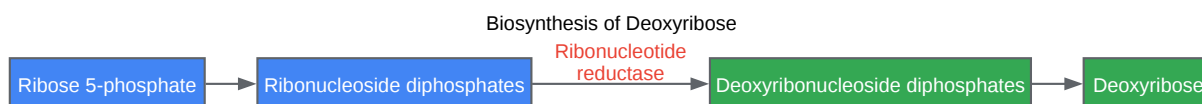
- Final Product: The purified barium salt of 2-deoxy- α -D-ribose-1- ^{13}C 1-phosphate can be converted to the free sugar, **Thyminose-13C-1**, through appropriate chemical dephosphorylation methods.

Biological Pathways and Applications

Thyminose-13C-1 is not known to be directly involved in cell signaling pathways. Its utility lies in its role as a stable isotope tracer to probe existing biological pathways.

Biosynthesis of Deoxyribose

Deoxyribose is synthesized in vivo from ribose 5-phosphate by the action of ribonucleotide reductases.[2] These enzymes catalyze the removal of the 2'-hydroxyl group from the ribose moiety of ribonucleoside diphosphates to form deoxyribonucleoside diphosphates.



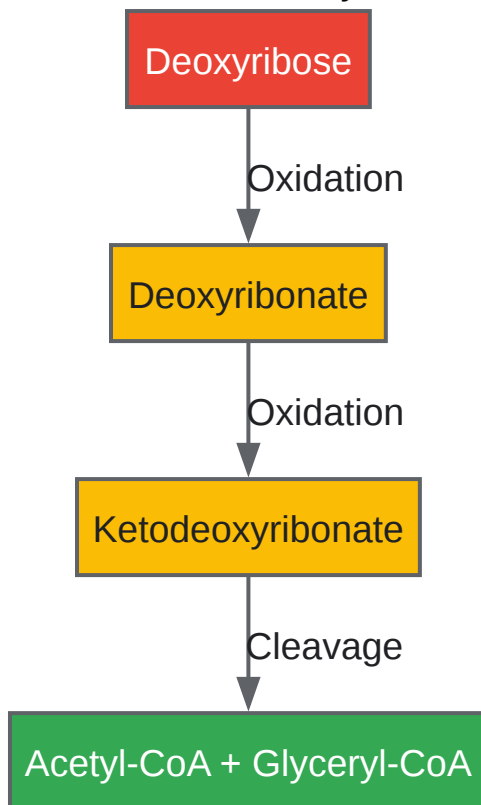
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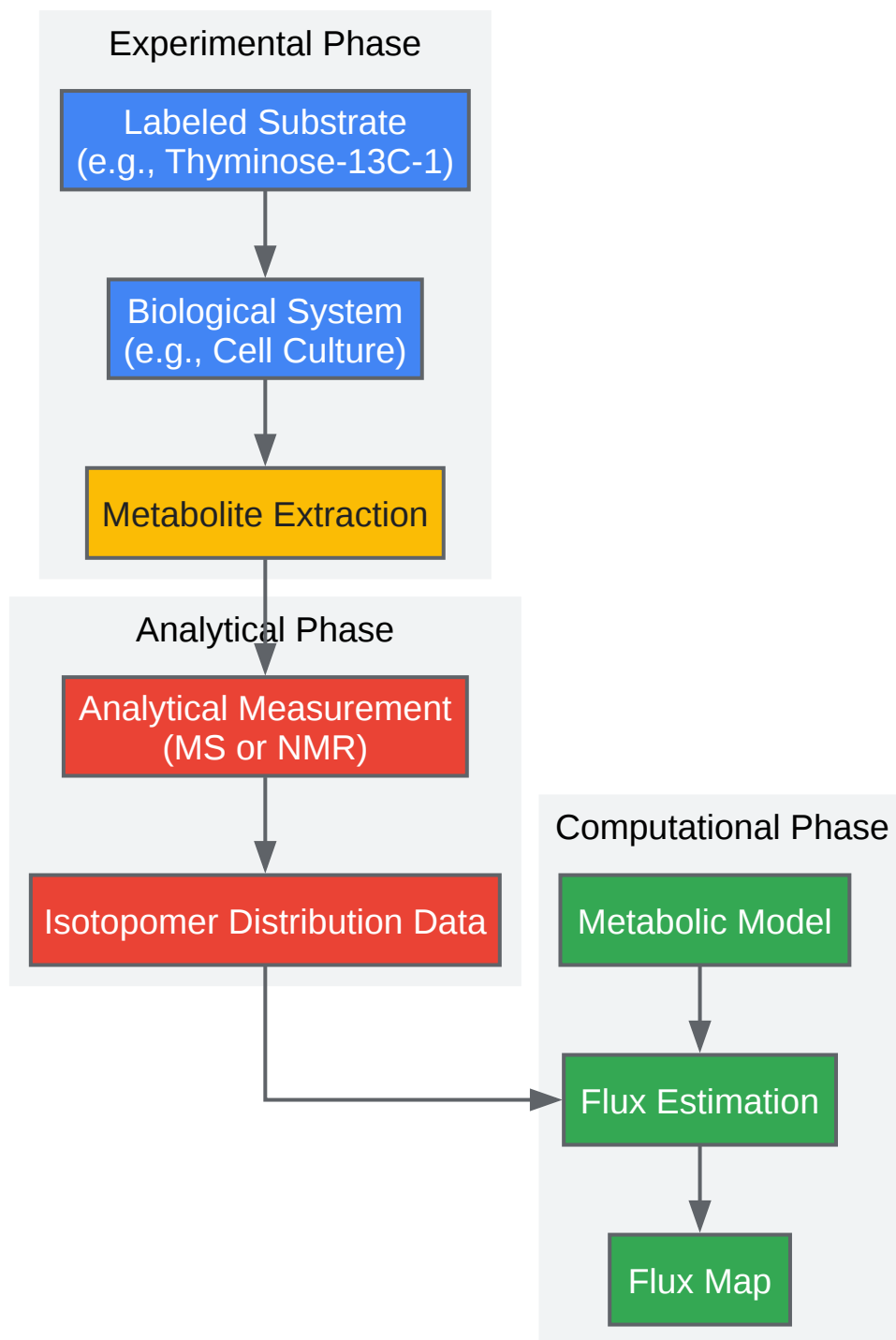
Biosynthesis of Deoxyribose from Ribose 5-phosphate.

Catabolism of Deoxyribose

In some bacteria, such as *Pseudomonas simiae*, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified.[8][9] This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and cleaved.[8][9]

Oxidative Catabolism of Deoxyribose in Bacteria



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